molecular formula C25H29BrN4O2 B11674362 N'-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

N'-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674362
M. Wt: 497.4 g/mol
InChI Key: JSNUZJWZZGLQDM-OVVQPSECSA-N
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Description

N’-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzylidene group, an octyloxyphenyl group, and a pyrazole carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide
  • N’-(4-Bromobenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
  • N-(4-bromobenzylidene)-N-[4-(4-morpholinylsulfonyl)phenyl]amine

Uniqueness

N’-(4-Bromobenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the octyloxy group enhances its solubility and interaction with biological membranes, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29BrN4O2

Molecular Weight

497.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H29BrN4O2/c1-2-3-4-5-6-7-16-32-22-14-10-20(11-15-22)23-17-24(29-28-23)25(31)30-27-18-19-8-12-21(26)13-9-19/h8-15,17-18H,2-7,16H2,1H3,(H,28,29)(H,30,31)/b27-18+

InChI Key

JSNUZJWZZGLQDM-OVVQPSECSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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